Prmt5-IN-11 is derived from computational drug design efforts aimed at identifying selective inhibitors for PRMT5. It belongs to a class of small molecules that target the catalytic activity of methyltransferases, specifically designed to enhance selectivity and potency against PRMT5 compared to other PRMT family members. The compound's design is informed by structural insights from cryo-electron microscopy and molecular docking studies, which have been pivotal in optimizing its binding affinity and specificity.
The synthesis of Prmt5-IN-11 involves several key steps:
The synthetic route for Prmt5-IN-11 has not been explicitly detailed in the available literature, but it typically involves optimizing conditions to maximize yield and purity while minimizing by-products.
Prmt5-IN-11's molecular structure is characterized by specific functional groups that enhance its binding affinity to the PRMT5 active site. The compound features a unique scaffold that allows for optimal interaction with both the substrate and cofactor binding sites within PRMT5.
The precise three-dimensional conformation of Prmt5-IN-11 within the PRMT5 active site can be elucidated through high-resolution techniques such as X-ray crystallography or cryo-electron microscopy.
Prmt5-IN-11 functions primarily through competitive inhibition of PRMT5 activity. The compound binds to the enzyme's active site, preventing substrate access and subsequent methylation reactions.
Key aspects include:
Experimental assays demonstrate that Prmt5-IN-11 significantly decreases symmetric dimethylarginine levels in treated cells, which correlates with reduced cellular proliferation and altered cell cycle dynamics.
The mechanism of action for Prmt5-IN-11 involves:
Data from transcriptomic analyses reveal that Prmt5-IN-11 treatment results in significant changes in gene expression related to cell cycle regulation and apoptosis.
Relevant data regarding these properties are critical for understanding formulation strategies and potential side effects during therapeutic applications.
Prmt5-IN-11 has significant potential applications in:
Research continues to explore its efficacy across various cancer models and its potential integration into combination therapies aimed at enhancing treatment outcomes through targeted epigenetic modulation.
Protein arginine methyltransferase 5 (PRMT5) catalyzes symmetric dimethylation of arginine residues (SDMA) on histone and non-histone substrates, regulating critical cellular processes. As a type II enzyme, it transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues within glycine-rich motifs (e.g., GRG), generating ω-NG,NG-symmetric dimethylarginine (SDMA) and influencing protein-protein interactions, RNA processing, and chromatin remodeling [2] [8]. PRMT5 functions within a conserved hetero-octameric complex with methylosome protein 50 (MEP50/WDR77), which enhances its substrate affinity and catalytic efficiency [8]. This structural organization creates a well-defined binding pocket for targeted inhibition.
Table 1: Key Structural and Functional Features of PRMT5
Feature | Description | Biological Impact |
---|---|---|
Catalytic Domain | Rossmann fold and β-barrel domains | SAM/AdoMet cofactor binding and substrate recognition |
Complex Formation | Hetero-octameric complex with MEP50 (4 PRMT5:4 MEP50) | Enhanced methyltransferase activity and substrate specificity |
Preferred Motif | Glycine-rich sequences (e.g., GRG) | Targets histone tails (H4R3, H3R8) and RNA-binding proteins (FUS, Sm proteins) |
Methylation Type | Symmetric dimethylarginine (SDMA) | Transcriptional repression, spliceosome assembly, signal transduction modulation |
PRMT5 epigenetically silences tumor suppressor genes through histone mark deposition. Symmetric dimethylation of H4R3 (H4R3me2s) and H3R8 (H3R8me2s) recruits repressive complexes to chromatin, including DNA methyltransferases and polycomb repressor components [2] [8]. For example, PRMT5-mediated repression of RBL2 (a retinoblastoma family member) and ST7 facilitates uncontrolled cell cycle progression [8]. Beyond histones, PRMT5 methylates spliceosome components (e.g., Sm proteins), regulating pre-mRNA splicing fidelity and generating oncogenic isoform expression (e.g., CCND1 variants) [2] [8]. Dysregulated splicing due to PRMT5 hyperactivity promotes metabolic reprogramming and evasion of growth arrest.
PRMT5 is overexpressed in numerous cancers and drives tumorigenesis through multiple pathways:
PRMT5 represents a compelling target due to its:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0